Technical Safety & Handling Guide: Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate
Technical Safety & Handling Guide: Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate
This guide serves as a comprehensive technical manual and Safety Data Sheet (SDS) interpretation for Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate . It is designed for medicinal chemists and process engineers utilizing this intermediate in drug discovery, specifically for synthesizing GPCR ligands and kinase inhibitors.
CAS Registry Number: 863560-19-4 Molecular Formula: C₁₅H₂₂N₂O₂ Molecular Weight: 262.35 g/mol Synonyms: 1-Cbz-4-(1-aminoethyl)piperidine; Benzyl 4-(1-aminoethyl)piperidine-1-carboxylic acid ester.
Part 1: Critical Safety Profile (GHS & Handling)
This compound is a functionalized piperidine intermediate . While specific toxicological data for this exact CAS is often extrapolated from structural analogues (benzyl carbamates and primary alkyl amines), it must be treated as a hazardous substance capable of causing sensitization and irritation.
GHS Classification & Hazard Identification
Based on Structure-Activity Relationships (SAR) of Cbz-protected amines.
| Hazard Class | Category | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1][2][3] |
| Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[1][2][3] |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1][2] |
Emergency Response Protocols
The following protocols are self-validating: improvement in symptoms confirms the removal of the exposure source.
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Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen.[2] Causality: The primary amine moiety can cause bronchospasm or mucosal irritation.
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Skin Contact: Wash with polyethylene glycol (PEG 400) followed by soap and water. Reasoning: Lipophilic Cbz groups adhere to the skin; PEG aids in solubilizing the compound for removal better than water alone.
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Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1][4] Critical: Do not use neutralizing agents (acids/bases) as the heat of neutralization may worsen corneal damage.
Part 2: Technical Specifications & Stability
Physicochemical Properties
| Property | Value / Characteristic | Technical Note |
| Physical State | Viscous Oil or Low-Melting Solid | Often solidifies upon prolonged storage at -20°C. |
| Solubility | DMSO, MeOH, DCM, EtOAc | Insoluble in water. Requires organic co-solvent for biological assays. |
| pKa (Calc) | ~10.5 (Primary Amine) | The piperidine nitrogen is non-basic due to Cbz protection. |
| Chirality | Racemic (unless specified) | Contains a stereocenter at the ethyl group (C1). Enantiomers may have distinct biological activities. |
Storage & Stability
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Temperature: Store at 2-8°C for short term; -20°C for long term.
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Atmosphere: Hygroscopic. Store under inert gas (Nitrogen/Argon).
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Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides (unless intended for reaction).
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Shelf-Life: 24 months if sealed and desiccated.
Part 3: Application Protocols (Synthesis & Deprotection)
This section details the specific utility of the molecule. The Cbz (benzyloxycarbonyl) group protects the piperidine nitrogen, leaving the primary amine on the ethyl chain free for selective functionalization.
Workflow Visualization
The following diagram illustrates the standard synthetic utility of this building block, highlighting the orthogonal protection strategy.
Figure 1: Orthogonal synthetic workflow utilizing the free primary amine while retaining the Cbz-protected piperidine.
Protocol A: Selective Amide Coupling
Objective: Functionalize the primary amine without affecting the piperidine ring.
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Dissolution: Dissolve 1.0 eq of Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate in anhydrous DCM.
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Base Addition: Add 3.0 eq of DIPEA (N,N-Diisopropylethylamine). Why: Scavenges HCl generated during the reaction and maintains the primary amine in a nucleophilic state.
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Coupling: Add 1.1 eq of the desired Acid Chloride or Carboxylic Acid (pre-activated with HATU).
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Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (primary amine) will stain with Ninhydrin; the product (amide) will not.
Protocol B: Cbz Deprotection (Hydrogenolysis)
Objective: Remove the benzyl carbamate to liberate the secondary piperidine amine.
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Reagents: 10% Pd/C (catalytic), H₂ gas (balloon), Methanol.[5]
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Procedure:
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Dissolve the intermediate in Methanol (0.1 M concentration).
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Add 10 wt% of Pd/C carefully under Argon flow (Pyrophoric hazard).
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Purge with H₂ gas and stir under a hydrogen balloon for 2-4 hours.
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Filtration: Filter through a Celite pad to remove Pd/C. Safety Note: Do not let the filter cake dry out completely, as Pd/C is flammable.
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Validation: The disappearance of the UV absorption associated with the Benzyl group (approx 254 nm) indicates completion.
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Part 4: Analytical Validation
To ensure the integrity of the material before use, compare against these standard parameters.
| Test | Expected Result | Method |
| 1H NMR (CDCl3) | Multiplet at ~7.35 ppm (5H, Benzyl aromatic). Doublet at ~1.1 ppm (3H, Methyl of ethyl group). | Verifies Cbz group and ethyl chain integrity. |
| LC-MS | [M+H]+ = 263.17 | Positive mode ESI. |
| TLC | Rf ~ 0.3 (10% MeOH/DCM + 1% NH4OH) | Stains positive with Ninhydrin (Red/Purple) due to primary amine. |
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for Benzyl carbamate derivatives. Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Cbz stability and removal).
